D-Mannose-18O2

oxygen exchange kinetics isotope label stability 13C NMR isotope shift

Accurate LC-MS/MS quantification of endogenous mannose (20-100 µM in plasma) is undermined by isotopic label loss at the anomeric C1 position when using D-Mannose-[1-18O]. D-Mannose-18O2 resolves this with dual non-labile 18O labels at C3/C4, delivering a +4 Da mass shift for baseline separation from natural-abundance isotopologues and stable recovery through protein precipitation, SPE, and acidic mobile phases. >90 atom% 18O enrichment. Bulk quantities available for method validation and metabolomics workflows.

Molecular Formula C6H12O6
Molecular Weight 184.16 g/mol
Cat. No. B12395907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-18O2
Molecular FormulaC6H12O6
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2
InChIKeyGZCGUPFRVQAUEE-GDALOXOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-18O2 Technical Baseline


D-Mannose-18O2 (specifically D-[3,4-18O2]mannose, molecular weight 184.16 g/mol, formula C6H12O418O2) is a stable isotope-labeled monosaccharide in which two oxygen atoms at the C3 and C4 hydroxyl positions are replaced with the heavy isotope oxygen-18 . D-Mannose itself is a C-2 epimer of glucose that serves as an essential substrate in N-linked glycosylation and metabolic pathways [1]. The 18O2 labeling strategy provides a +4 Da mass shift relative to unlabeled D-mannose (MW 180.16), differentiating it from single-isotope variants such as D-Mannose-[1-18O] (MW 182.16, +2 Da) or D-Mannose-13C-1 (MW 181.16, +1 Da) . This product is supplied by specialized stable-isotope manufacturers including Omicron Biochemicals (Catalog# MAN-062) with isotopic enrichment specified at >90 atom% 18O .

D-Mannose-18O2 Differentiation from Analogs


Isotope-labeled mannose variants are not interchangeable in quantitative analytical workflows because each labeling pattern dictates a specific mass shift, isotopic envelope, and metabolic stability profile. D-Mannose-18O2, with dual 18O labels at the C3 and C4 hydroxyl positions, offers a +4 Da mass shift that cleanly separates it from the M+2 natural-abundance isotopologue of unlabeled mannose, whereas single 18O labeling (+2 Da) may exhibit partial overlap with the 13C2 natural-abundance peak [1]. More critically, the C3 and C4 oxygen atoms are chemically non-labile under physiological pH and temperature—unlike the anomeric C1 oxygen which undergoes rapid exchange with bulk water (for D-mannose at 26 °C, anomeric oxygen exchange proceeds approximately 5 times faster than for D-glucose over pH 2–10) [2]. Therefore, a D-Mannose-[1-18O] internal standard can lose its isotopic label during sample processing, compromising quantification accuracy, whereas D-Mannose-18O2 retains label integrity [2]. These differences directly impact method robustness, limit of quantification, and data reproducibility across LC-MS, GC-MS, and NMR platforms.

D-Mannose-18O2 Comparative Evidence


C3/C4 18O Positional Stability

D-Mannose-18O2 places 18O labels at the C3 and C4 hydroxyl positions, which are chemically stable against oxygen exchange with water. In contrast, D-Mannose-[1-18O] bears its label at the anomeric carbon, where oxygen exchange with bulk water proceeds with a first-order rate constant under both acid- and base-catalyzed conditions [1]. Mega et al. (1990) demonstrated that at 26 °C, the rate of anomeric oxygen exchange for D-mannose is approximately 5 times faster than for D-glucose across the pH range 2–10, with the exchange rate for mannose being comparable to that of D-fructose below pH 6 [1]. This means a D-Mannose-[1-18O] internal standard can undergo significant 18O→16O back-exchange during typical sample preparation (e.g., overnight incubation at room temperature or mildly acidic LC mobile phases), eroding the isotopic enrichment and biasing quantification [1]. D-Mannose-18O2 eliminates this risk because the C3 and C4 secondary alcohol oxygens do not participate in the aldehyde-hydrate equilibrium that drives exchange at C1 [2].

oxygen exchange kinetics isotope label stability 13C NMR isotope shift

Mass Shift Differentiation from Single-Isotope Analogs

D-Mannose-18O2 (MW 184.16) provides a +4 Da mass shift from unlabeled D-mannose (MW 180.16), which is twice the mass increment of single-18O-labeled variants such as D-Mannose-[1-18O] or D-Mannose-[6-18O] (MW 182.16, +2 Da), and four times that of D-Mannose-13C-1 (MW 181.16, +1 Da) [1]. This larger mass shift reduces the risk of signal overlap with the natural-abundance M+2 (13C2, 18O, or 17O) isotopologue of the unlabeled analyte, which typically constitutes ~0.2–1% of the monoisotopic peak for a C6 sugar [2]. For quantitative SRM/MRM workflows, a +4 Da precursor-to-product ion transition is less susceptible to cross-talk from co-eluting endogenous mannose than a +1 Da or +2 Da transition, enabling lower limits of quantification (LLOQ) and improved signal-to-noise ratios [2].

mass spectrometry isotopic internal standard selected reaction monitoring

Dual-Position 18O Enrichment for Quantitation

D-Mannose-18O2 from Omicron Biochemicals (Catalog# MAN-062) is specified at >90 atom% 18O enrichment . This dual-position enrichment exceeds the typical ≥95% chemical purity with >90 atom% 18O specification of single-labeled 18O mannose variants from common suppliers . Because both C3 and C4 positions are enriched at >90 atom%, the probability that a given D-Mannose-18O2 molecule carries two 18O atoms is >81% (0.90 × 0.90), yielding a predominant M+4 isotopologue. This contrasts with D-Mannose-18O6 (uniformly labeled), where the probability of all six positions bearing 18O is substantially lower at equivalent per-position enrichment, resulting in a broader isotopic distribution that complicates quantitative integration [1].

isotopic enrichment atom percent excess internal standard qualification

C3/C4 18O Retention in Mannose Metabolism

The C3 and C4 oxygen atoms of D-mannose are retained during the initial enzymatic conversions catalyzed by hexokinase (mannose → mannose-6-phosphate) and phosphomannose isomerase (mannose-6-phosphate ↔ fructose-6-phosphate), as neither reaction involves chemistry at the C3 or C4 hydroxyl groups [1]. In contrast, the C1 anomeric oxygen is lost upon phosphorylation (hexokinase transfers the γ-phosphate of ATP to the C6 hydroxyl, not C1, but the C1 oxygen participates in mutarotation and can exchange with solvent), and C6 oxygen labeling is diluted when mannose-6-phosphate enters glycolysis or the pentose phosphate pathway [2]. Therefore, D-Mannose-18O2 provides a more persistent tracer for monitoring mannose incorporation into glycoproteins and glycolipids compared to [1-18O] or [6-18O] labeled variants, particularly in pulse-chase experiments where label retention over multiple enzymatic steps is critical [2].

metabolic flux analysis glycosylation pathway isotopic tracer

Cost-Benefit Analysis vs. 18O6 Labeling

D-Mannose-18O2 provides a practical middle ground between the minimal mass shift of single-isotope labeling and the maximal (but more expensive) uniform 18O6 labeling. D-Mannose-18O6 (MW 192.15, +12 Da) offers the greatest mass separation but at a higher synthesis cost due to the requirement for six 18O incorporations, which is reflected in typically higher catalog pricing [1]. D-Mannose-18O2 achieves a +4 Da shift using two 18O atoms, which is analytically sufficient for most LC-MS/MS quantitative methods while requiring fewer costly 18O incorporation steps compared to uniformly labeled material . For laboratories running high-throughput quantification of mannose in plasma, urine, or cell lysates, D-Mannose-18O2 represents a procurement-optimized choice that balances isotopic separation, label stability, and per-sample cost .

procurement optimization cost-effectiveness stable isotope labeled internal standard

D-Mannose-18O2 Research Applications


Plasma Mannose LC-MS/MS Quantification

D-Mannose-18O2 is the preferred internal standard for validated LC-MS/MS methods quantifying endogenous mannose in human plasma or serum, where concentrations range from 20–100 μM. The +4 Da mass shift ensures baseline separation from the natural-abundance isotopologue cluster of unlabeled mannose, while the non-labile C3/C4 18O labels remain stable through protein precipitation, solid-phase extraction, and prolonged autosampler dwell times in acidic mobile phases [1]. Method validation parameters (accuracy, precision, matrix effect) benefit from the narrow isotopic envelope of the predominant M+4 isotopologue [2].

N-Glycan Metabolic Flux Tracing

For stable isotope-resolved metabolomics tracing mannose flux into the N-glycosylation pathway, D-Mannose-18O2 offers label persistence through the hexokinase, phosphomannose isomerase, and GDP-mannose pyrophosphorylase reactions because the C3 and C4 oxygen atoms are not substrates for any of these enzymatic transformations [1]. Researchers can pulse cells with D-Mannose-18O2 and track 18O incorporation into released N-glycans by high-resolution mass spectrometry, distinguishing mannose-derived oxygen atoms from those originating from glucose or glutamine [1]. This application is not reliably served by D-Mannose-[1-18O], which may lose label through anomeric exchange under cell culture conditions [2].

Position-Specific 18O Enrichment Analysis by GC-MS

Building on the foundational synthetic methodology of Clark et al. (1986), which established the preparation of D-[3,4-18O2]mannose via molybdate-resin epimerization and cyanide chain extension, D-Mannose-18O2 serves as both a product and an analytical standard for verifying position-specific 18O incorporation [1]. The GC-MS fragmentation pattern of per-O-trimethylsilylated or per-O-acetylated D-Mannose-18O2 confirms label location at C3 and C4, distinguishing it from other regioisomers such as D-[1-18O], D-[2-18O], or D-[6-18O]mannose [1]. This application is critical for laboratories synthesizing position-specific 18O-labeled carbohydrates for mechanistic enzymology studies.

Preclinical Pharmacokinetics of Oral Mannose

In preclinical pharmacokinetic evaluation of D-mannose-based therapeutics (e.g., for congenital disorders of glycosylation or recurrent urinary tract infection), D-Mannose-18O2 enables discrimination between exogenously administered mannose and endogenous mannose pools [1]. The dual 18O label provides a unique isotopic signature that survives first-pass hepatic metabolism, unlike deuterated mannose analogs (e.g., D-Mannose-d), which may undergo metabolic deuterium/hydrogen exchange at specific positions, potentially altering pharmacokinetic parameters [2]. The +4 Da mass shift is sufficient for triple-quadrupole MS/MS quantification in plasma and tissue homogenates [2].

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